molecular formula C9H12N2O B8746544 6-Cyclobutoxypyridin-3-amine

6-Cyclobutoxypyridin-3-amine

Cat. No. B8746544
M. Wt: 164.20 g/mol
InChI Key: JRBXTNBZQGKGBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08071768B2

Procedure details

A flask containing 10% w/w Pd/C (485 mg) was gently flushed with argon while slowly adding MeOH (50 mL) along the sides of the flask, followed by the addition in ˜5 mL portions of a solution of 2-cyclobutoxy-5-nitro-pyridine (4.85 g, 25 mmol), as prepared in the previous step, in MeOH (30 mL). (Caution: Large scale addition of volatile organics to Pd/C in the presence of air can cause fire.) The flask was then evacuated one time and stirred under H2 balloon pressure for 2 h at rt. The reaction was then filtered, and the clear amber filtrate was concentrated, taken up in toluene (2×50 mL) to remove residual MeOH, and concentrated under reduced pressure to provide the crude title compound as a translucent dark brown oil with a faint toluene smell (4.41 g, “108%” crude yield). 1H NMR (300 MHz, CDCl3) δ 7.65 (d, J=3.0 Hz, 1H), 7.04 (dd, J=8.71 and 2.96 Hz, 1H), 6.55 (d, J=8.74 Hz, 1H), 5.04 (m, 1H), 2.42 (m, 2H), 2.10 (m, 2H), 1.80 (m, 1H), 1.66 (m, 1H). LC-MS (ESI): calcd mass 164.1, found 165.2 (MH+).
Quantity
4.85 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Name
Quantity
485 mg
Type
catalyst
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1]1([O:5][C:6]2[CH:11]=[CH:10][C:9]([N+:12]([O-])=O)=[CH:8][N:7]=2)[CH2:4][CH2:3][CH2:2]1.C1(C)C=CC=CC=1>CO.[Pd]>[CH:1]1([O:5][C:6]2[N:7]=[CH:8][C:9]([NH2:12])=[CH:10][CH:11]=2)[CH2:2][CH2:3][CH2:4]1

Inputs

Step One
Name
Quantity
4.85 g
Type
reactant
Smiles
C1(CCC1)OC1=NC=C(C=C1)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Step Four
Name
Quantity
485 mg
Type
catalyst
Smiles
[Pd]
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred under H2 balloon pressure for 2 h at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was gently flushed with argon while slowly adding MeOH (50 mL) along the sides of the flask
CUSTOM
Type
CUSTOM
Details
) The flask was then evacuated one time
FILTRATION
Type
FILTRATION
Details
The reaction was then filtered
CONCENTRATION
Type
CONCENTRATION
Details
the clear amber filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
to remove residual MeOH
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to provide the crude title compound as a translucent dark brown oil

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C1(CCC1)OC1=CC=C(C=N1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.